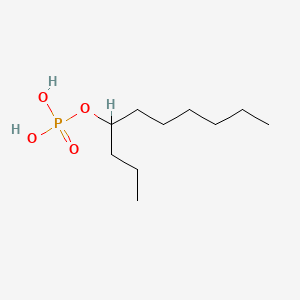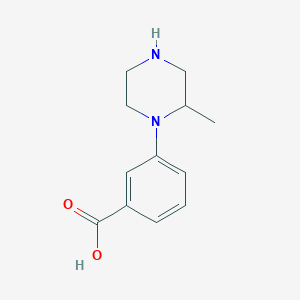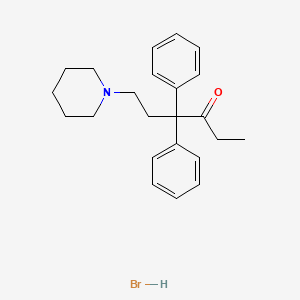
Norpipanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norpipanone hydrobromide is an opioid analgesic compound related to methadone. It was developed in Germany and has been distributed in various countries, including Hungary and Argentina. This compound is known for its potent analgesic properties and is used in scientific research for its pharmacological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Norpipanone hydrobromide can be synthesized through a series of chemical reactions involving the formation of 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone. The synthesis typically involves the reaction of diphenylacetonitrile with piperidine under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Norpipanone hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Norpipanone hydrobromide is widely used in scientific research due to its potent analgesic properties. It is used in:
Chemistry: As a reference standard in analytical chemistry for the development of new analytical methods.
Biology: To study the effects of opioid compounds on biological systems.
Medicine: In the development of new pain management therapies.
Industry: As a precursor in the synthesis of other pharmaceutical compounds.
Mecanismo De Acción
Norpipanone hydrobromide exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The molecular targets include the mu-opioid receptor, which plays a crucial role in mediating the compound’s analgesic properties .
Comparación Con Compuestos Similares
Similar Compounds
Norpipanone hydrobromide is similar to other opioid analgesics such as:
Methadone: Another potent opioid analgesic with similar pharmacological effects.
Dipipanone: An opioid analgesic with a similar chemical structure and mechanism of action.
Normethadone: A compound related to methadone with comparable analgesic properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which provides unique pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
6033-42-7 |
|---|---|
Fórmula molecular |
C23H30BrNO |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
4,4-diphenyl-6-piperidin-1-ylhexan-3-one;hydrobromide |
InChI |
InChI=1S/C23H29NO.BrH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;1H |
Clave InChI |
WMPBLCCPVWFOKA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
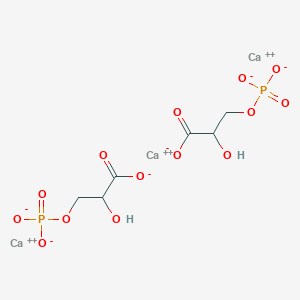
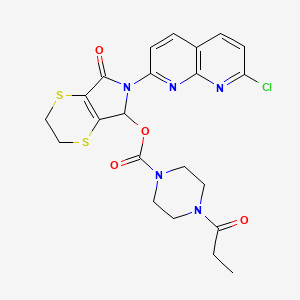
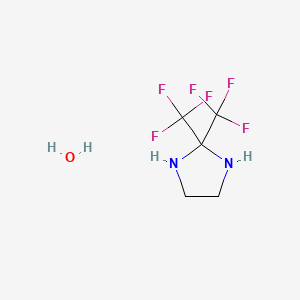
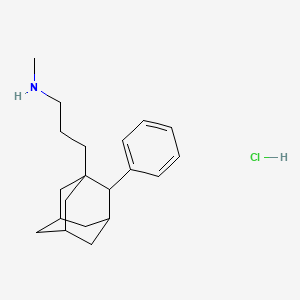

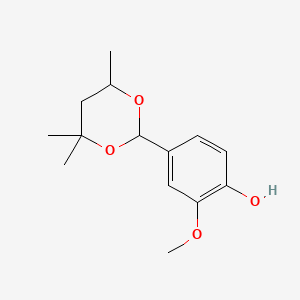

![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)

![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
